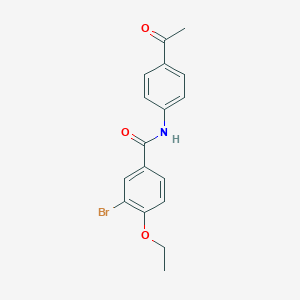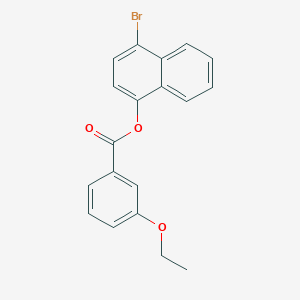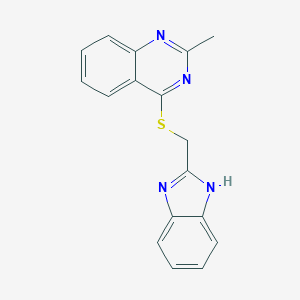![molecular formula C17H16ClN5OS B398978 1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA](/img/structure/B398978.png)
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, a chlorinated phenyl group, and a carbamothioyl linkage, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA typically involves multiple steps, starting with the preparation of the benzotriazole core. The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid. The chlorinated phenyl group is then introduced via a Friedel-Crafts acylation reaction using 3-chloro-4-methylbenzoyl chloride. The final step involves the formation of the carbamothioyl linkage through a reaction with thiourea and propanoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
化学反応の分析
Types of Reactions
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The benzotriazole ring and chlorinated phenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzotriazole derivatives
科学的研究の応用
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and kinases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced polymers and coatings due to its stability and unique chemical properties.
作用機序
The mechanism of action of 1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole ring is known to interact with metal ions, potentially inhibiting metalloenzymes. The chlorinated phenyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the carbamothioyl linkage can form covalent bonds with nucleophilic residues, leading to enzyme inhibition.
類似化合物との比較
Similar Compounds
- N-{[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}propanamide
- N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}propanamide
- N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}butanamide
Uniqueness
1-[2-(3-CHLORO-4-METHYLPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-PROPANOYLTHIOUREA stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and biological activity
特性
分子式 |
C17H16ClN5OS |
|---|---|
分子量 |
373.9g/mol |
IUPAC名 |
N-[[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-3-16(24)20-17(25)19-11-5-7-14-15(8-11)22-23(21-14)12-6-4-10(2)13(18)9-12/h4-9H,3H2,1-2H3,(H2,19,20,24,25) |
InChIキー |
XHFGJGBHQFUXMR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl |
正規SMILES |
CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(benzoylamino)-4-chlorophenyl]-1-methoxy-2-naphthamide](/img/structure/B398897.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B398899.png)
![3-methoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B398901.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B398902.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B398903.png)

![N-[4-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B398910.png)
![4-amino-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B398913.png)

![1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone](/img/structure/B398915.png)
![1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE](/img/structure/B398917.png)
![1-[(4-Tert-butylphenoxy)acetyl]-4-{3-(cyclopropylamino)-4-nitrophenyl}piperazine](/img/structure/B398918.png)
